

Dimethyl Carbate: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl carbate*

Cat. No.: *B1252131*

[Get Quote](#)

CAS Registry Number: 39589-98-5

This technical guide provides an in-depth overview of **dimethyl carbate**, an active ingredient in insect repellents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, toxicological profile, mechanism of action, and the experimental protocols used for its evaluation.

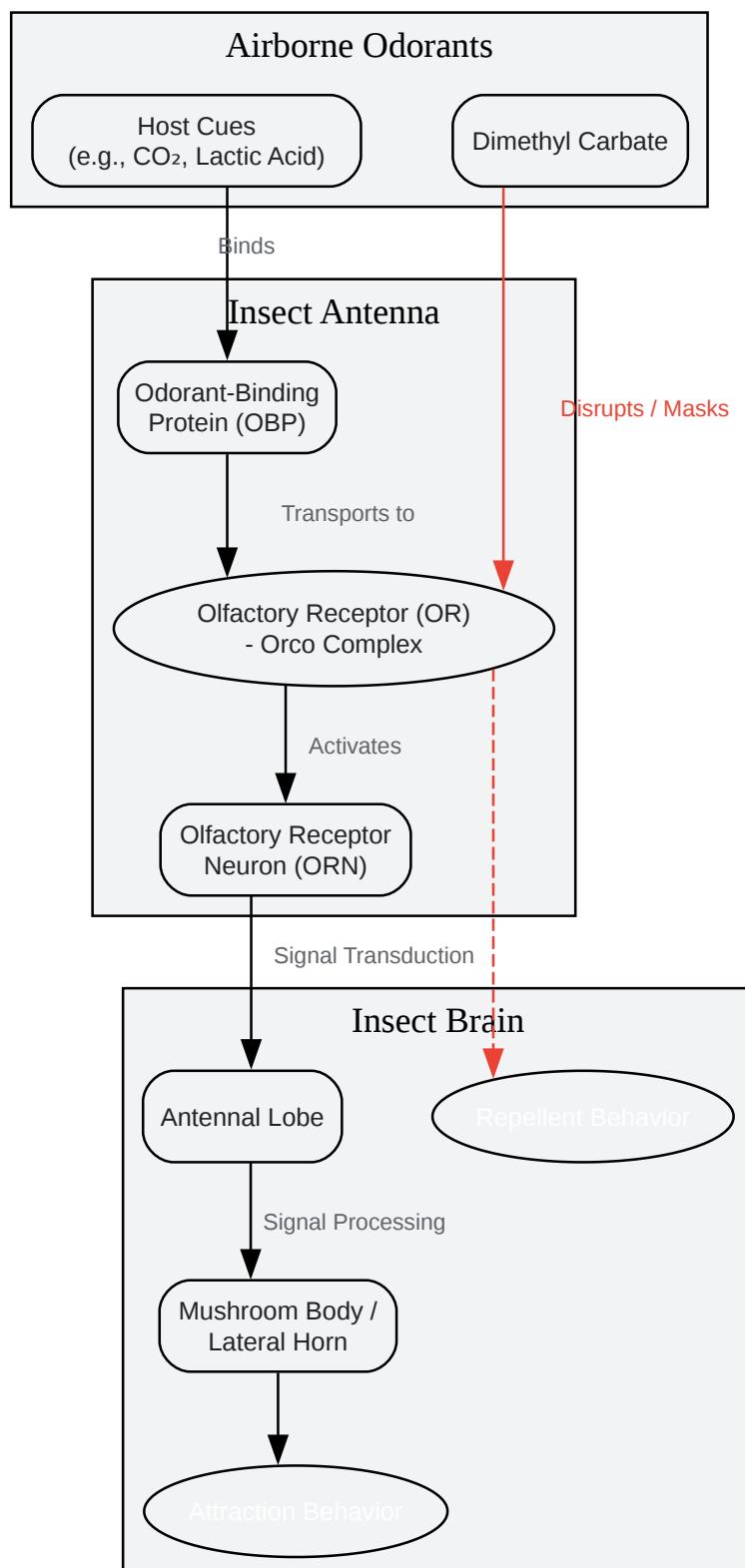
Chemical and Physical Properties

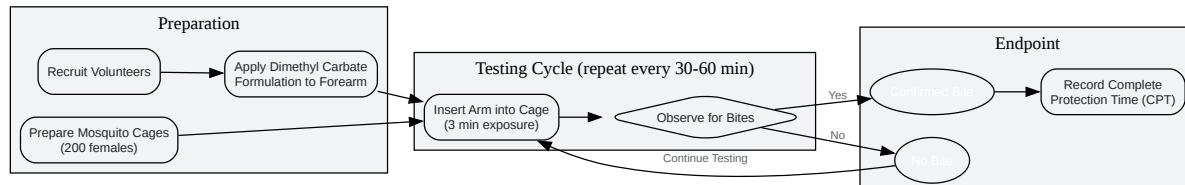
Dimethyl carbate, systematically named dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, is a synthetic compound known for its insect repellent properties.[\[1\]](#) Its synthesis is typically achieved through a Diels-Alder reaction between dimethyl maleate and cyclopentadiene.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **Dimethyl Carbate**

Property	Value	Reference
CAS Registry Number	39589-98-5	[3]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[3]
Molecular Weight	210.23 g/mol	[3]
Appearance	Viscous, syrupy liquid; crystals when very pure	[3]
Melting Point	38 °C (when very pure)	[3]
Boiling Point	137 °C at 12.5 mmHg; 130 °C at 9 mmHg; 115 °C at 1.5 mmHg	[3]
Density	1.164 g/cm ³ at 21 °C	[3]
Refractive Index	1.4852 at 20 °C	[3]
Solubility	Practically insoluble in water. Soluble in common organic solvents. Approximately 6% solubility in kerosene and mineral oils.	[3]

Toxicological Profile


The toxicological profile of **dimethyl carbate** has been evaluated through various studies. The primary endpoints of acute toxicity are summarized below. It is noted to potentially cause central nervous system excitation followed by depression.[3]


Table 2: Acute Toxicity of **Dimethyl Carbate**

Test Organism	Route of Administration	LD ₅₀ (mL/kg)	Reference
Mice	Oral	1.4	[3]
Rats	Oral	1.0	[3]
Rats	Dermal	10.0	[3]

Mechanism of Action: Insect Repellency

The proposed mechanism of action for **dimethyl carbate** as an insect repellent involves the disruption of the insect's olfactory system. It is believed to act on olfactory receptors, masking the chemical cues that attract insects to a host, such as lactic acid and carbon dioxide.[\[4\]](#) The bicyclic structure of the molecule contributes to its volatility, allowing it to exert its repellent effect in the vapor phase.[\[4\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Structure-activity Relationship Modeling of Mosquito Repellents Using Calculated Descriptors [hrcak.srce.hr]
- 2. Structure–Activity Relationship (SAR) Modeling of Mosquito Repellents: Deciphering the Importance of the 1-Octanol/Water Partition Coefficient on the Prediction Results | Semantic Scholar [semanticscholar.org]
- 3. jove.com [jove.com]
- 4. Quantitative structure-activity relationship study of amide mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dimethyl Carbate: A Technical Guide for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252131#dimethyl-carbate-cas-registry-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com